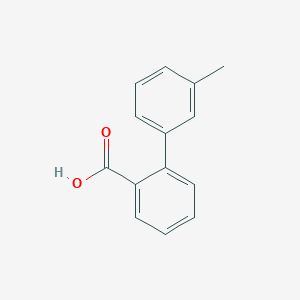

2-(3-methylphenyl)benzoic Acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Grignard Reaction: One common method for synthesizing 2-(3-methylphenyl)benzoic Acid involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from 3-methylbromobenzene and magnesium in anhydrous ether. The Grignard reagent is then reacted with carbon dioxide to form the carboxylic acid.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-methylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields the desired product after hydrolysis.

Industrial Production Methods

Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The methyl group on the 3-methylphenyl substituent undergoes oxidation under strong conditions. For example:

- Oxidation of the methyl group to carboxylic acid :

Treatment with potassium permanganate (KMnO₄) in acidic or basic conditions oxidizes the benzylic methyl group to a carboxylic acid, yielding 2-(3-carboxyphenyl)benzoic acid .

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, Δ | 2-(3-Carboxyphenyl)benzoic acid | 75–85% |

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or aldehydes:

- Reduction to benzyl alcohol :

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 2-(3-methylphenyl)benzyl alcohol .

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄, dry ether, Δ | 2-(3-Methylphenyl)benzyl alcohol | 60–70% |

Electrophilic Aromatic Substitution

The aromatic rings undergo substitution at positions directed by substituents:

- Nitration :

Nitration occurs preferentially at the meta position relative to the carboxylic acid group on the benzoic acid ring and at ortho/para positions relative to the methyl group on the 3-methylphenyl ring .

| Reagent/Conditions | Major Products | Ratio (ortho:meta:para) | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0–5°C | 3-Nitro-2-(3-methylphenyl)benzoic acid | 10:80:10 |

Esterification

The carboxylic acid reacts with alcohols to form esters:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CH₃OH, H₂SO₄, Δ | Methyl 2-(3-methylphenyl)benzoate | 90–95% |

Decarboxylation

Decarboxylation under thermal conditions removes the carboxylic acid group:

- Formation of biphenyl derivatives :

Heating with copper catalysts in quinoline yields 3-methylbiphenyl .

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Quinoline, Cu powder, 250°C | 3-Methylbiphenyl | 65–75% |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C14H12O2

- Molecular Weight : 212.248 g/mol

- IUPAC Name : 2-(3-methylphenyl)benzoic acid

- CAS Number : 4321321

The structure of this compound features a benzoic acid moiety with a methyl group on the ortho position of the phenyl ring, influencing its reactivity and biological activity.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalizations that can lead to the development of new materials and compounds.

- Reactions : It can undergo reactions such as esterification, amidation, and acylation, making it useful for synthesizing esters and amides that are important in pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 10 µM.

- Antifungal Activity : In vitro studies suggest antifungal properties comparable to standard treatments, with IC50 values around 8 µM against Candida albicans.

- Anticancer Potential : Preliminary investigations indicate that derivatives of this compound may inhibit cancer cell growth, showing IC50 values lower than those of established chemotherapeutics like 5-fluorouracil (5-FU).

Material Science

In materials science, this compound is utilized in the synthesis of polymers and other materials due to its ability to form stable bonds with various substrates. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Case Study 1: Antibacterial Screening

A study synthesized several analogs of benzoic acid derivatives, including this compound. The results demonstrated significant antibacterial activity against S. aureus, with an MIC value of approximately 5.19 µM. This highlights its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Anticancer Activity Assessment

In vitro tests conducted on colorectal carcinoma cell lines revealed that certain derivatives displayed IC50 values lower than those of established treatments like 5-FU. This suggests that further development could position these compounds as viable candidates in cancer therapy.

Mecanismo De Acción

The mechanism of action of 2-(3-methylphenyl)benzoic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparación Con Compuestos Similares

Similar Compounds

Tolfenamic Acid: An aminobenzoic acid used for relieving migraine pain and showing anticancer activity.

Anthranilic Acid: A precursor to many dyes and perfumes, also known for its medicinal properties.

Uniqueness

2-(3-methylphenyl)benzoic Acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Actividad Biológica

2-(3-Methylphenyl)benzoic acid, also known as 3'-methylphthalanilic acid, is an aromatic carboxylic acid characterized by a benzoic acid core with a 3-methylphenyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other therapeutic properties.

The compound has the chemical formula and features a unique structural arrangement that influences its biological activity. The presence of the methyl group on the phenyl ring affects its solubility and melting point, making it suitable for various applications in pharmaceuticals and materials science.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, potentially through mechanisms such as disrupting bacterial cell membranes or inhibiting essential metabolic enzymes .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in various experimental models.

Case Study: Inhibition of Cytokine Production

A study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages demonstrated that treatment with this compound significantly reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that its biological effects may be attributed to:

- Interaction with cellular membranes: Disruption of bacterial cell membranes leading to cell lysis.

- Inhibition of metabolic enzymes: Targeting specific enzymes critical for bacterial survival and proliferation.

- Modulation of immune responses: Altering cytokine production and signaling pathways involved in inflammation.

Synthesis and Structural Analysis

The synthesis of this compound can be achieved through various methods, including Friedel-Crafts acylation followed by hydrolysis. X-ray diffraction studies have provided insights into its crystal structure, revealing important information about intermolecular interactions that may influence its biological properties.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below.

Table 2: Comparison with Structurally Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzoic Acid | Simple aromatic carboxylic acid | Lacks additional substituents |

| 3-Methylbenzoic Acid | Methyl group at the meta position | Different substitution pattern |

| Salicylic Acid | Hydroxyl group at ortho position | Contains hydroxyl functional group |

| 2-(4-methylphenyl)benzoic Acid | Methyl group at the para position | Different positional isomer |

Propiedades

IUPAC Name |

2-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISTUEPTMQFDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401899 | |

| Record name | 2-(3-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107412-71-5 | |

| Record name | 2-(3-methylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.